molecular formula C25H23NO5 B2657026 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid CAS No. 1821774-68-8

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid

Cat. No.: B2657026
CAS No.: 1821774-68-8
M. Wt: 417.461
InChI Key: DFSBFNQOGULCOD-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Fluorenylmethyloxycarbonyl-Protected Amino Acids

The evolution of peptide synthesis methodologies has been profoundly shaped by the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. Prior to its adoption, the tert-butyloxycarbonyl (Boc) group dominated solid-phase peptide synthesis (SPPS) due to its acid-labile properties. However, Boc-based strategies required harsh deprotection conditions, such as hydrogen fluoride, which limited compatibility with acid-sensitive functional groups. In 1970, Carpino and Han pioneered the fluorenylmethyloxycarbonyl group as a base-labile alternative, enabling orthogonal protection strategies that revolutionized SPPS.

The fluorenylmethyloxycarbonyl group’s stability under acidic conditions and selective removal via mild bases like piperidine made it ideal for iterative peptide chain elongation. By the 1980s, fluorenylmethyloxycarbonyl had become the cornerstone of modern SPPS, supported by commercial availability of high-purity fluorenylmethyloxycarbonyl-amino acid derivatives. This shift allowed synthesis of longer peptides and proteins, including interleukin-3 and HIV-1 protease analogs, while minimizing side reactions.

Significance of Homoserine Derivatives in Peptide Science

Homoserine, a non-proteinogenic amino acid featuring a hydroxyl-bearing side chain, has emerged as a strategic platform for synthetic modifications. The hydroxyl group’s reactivity permits introduction of diverse substituents, such as trityl or phenyl ethers, to modulate steric bulk, solubility, and chemical stability. For instance, O-phenyl-L-homoserine derivatives exhibit enhanced resistance to β-elimination compared to serine or threonine analogs, making them valuable for synthesizing acid-labile peptides.

Recent applications highlight homoserine’s role as a precursor for aspartic acid via post-synthetic oxidation, enabling incorporation of acid-sensitive modifications like O-sulfated glycans. Furthermore, phenoxy-functionalized homoserine derivatives serve as key intermediates in bioconjugation strategies, facilitating site-specific labeling of proteins and antibodies.

Research Objectives and Scope of Fluorenylmethyloxycarbonyl-O-Phenyl-L-Homoserine Studies

Current research on fluorenylmethyloxycarbonyl-O-phenyl-L-homoserine focuses on three key areas:

  • Synthetic Optimization : Refining coupling efficiencies and deprotection kinetics in SPPS workflows.
  • Post-Translational Modification : Enabling late-stage oxidation to aspartic acid for glycopeptide synthesis.
  • Drug Discovery : Engineering peptide therapeutics with improved pharmacokinetic properties through phenoxy-mediated interactions.

The compound’s molecular architecture, characterized by the fluorenylmethyloxycarbonyl-protected α-amino group and phenoxybutanoic acid side chain (Table 1), provides a unique combination of stability and reactivity.

Table 1: Key Properties of Fluorenylmethyloxycarbonyl-O-Phenyl-L-Homoserine

Property Value Source
Molecular Formula C25H23NO5
Molecular Weight 417.46 g/mol
Optical Rotation (α) -14 ± 2° (C=1 in DMF)
Purity ≥95%
CAS Number 1821774-68-8

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c27-24(28)23(14-15-30-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSBFNQOGULCOD-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Phenoxybutanoic Acid: The phenoxy group is introduced by reacting the protected amino acid with phenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The Fmoc group is removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Peptide Synthesis
The Fmoc group allows for the selective protection of amines during peptide synthesis. This compound can serve as a building block in the synthesis of peptides, particularly those that require specific amino acid sequences for biological activity. The ability to incorporate (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid into peptide chains enhances the stability and functionality of the resulting peptides.

1.2 Drug Development
Research has indicated that derivatives of this compound exhibit potential anti-inflammatory and analgesic properties. For instance, studies have shown that compounds with similar structures can inhibit specific pathways involved in inflammation, making them candidates for drug development targeting inflammatory diseases .

Biochemical Applications

2.1 Enzyme Inhibition
The compound's structural features allow it to interact with various enzymes, potentially acting as an inhibitor. For example, derivatives have been explored for their ability to inhibit proteases involved in cancer progression . Such interactions are critical in designing therapeutic agents that can modulate enzyme activity.

2.2 Targeted Drug Delivery
Incorporating this compound into drug delivery systems can enhance the bioavailability of therapeutic agents. The compound's hydrophobic nature can facilitate the encapsulation of drugs in lipid-based carriers, improving their delivery to target sites within the body .

Case Studies

3.1 Synthesis of Bioactive Peptides
A study demonstrated the successful incorporation of this compound into a peptide sequence designed to target cancer cells. The resulting peptide showed enhanced binding affinity to cancer cell receptors compared to peptides synthesized without this amino acid derivative, indicating its potential use in targeted cancer therapies .

3.2 Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of related compounds derived from this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that these derivatives could lead to new treatments for inflammatory diseases such as arthritis .

Data Table: Summary of Applications

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistryPeptide synthesisEnhances stability and functionality
Drug DevelopmentAnti-inflammatory agentsPotential candidates for treating inflammation
Biochemical ApplicationsEnzyme inhibitionModulates activity of cancer-related proteases
Targeted Drug DeliveryLipid-based carriersImproves bioavailability

Mechanism of Action

The mechanism of action of (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Phenoxy vs. Piperidinyl (Compound 4): The phenoxy group in the target compound may confer greater steric hindrance and hydrophobicity compared to the piperidinyl group, influencing peptide solubility and interaction with biological targets . Benzyloxy-oxo (HY-W002301): The benzyloxy-oxo substituent introduces a keto functionality, making it suitable for conjugation or further derivatization in drug design .

Optical Activity :

  • Compounds like 2p and 4 exhibit significant optical rotation ([α]D = −9.9 to −11.3), whereas compound 7 shows a positive rotation (+2.3), highlighting stereochemical diversity within this class .

Synthetic Efficiency: Yields for compounds 2p, 4, and 7 exceed 90%, indicating robust synthetic protocols.

Key Observations:

  • Hazard Variability : Compound AG0029EG () carries specific GHS warnings (H315, H319), while others lack detailed toxicological profiles, underscoring the need for cautious handling across this class .
  • Storage: Most compounds require −20°C storage for long-term stability, aligning with standard practices for Fmoc-protected amino acids .

Biological Activity

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid, commonly referred to as Fmoc-phenylalanine derivative, is a compound that has garnered attention in the fields of medicinal chemistry and peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is widely utilized as a protective group in peptide synthesis due to its stability and ease of removal. This article delves into the biological activity of this compound, examining its applications, mechanisms, and relevant research findings.

  • Molecular Formula : C21H21NO5
  • Molecular Weight : 383.39 g/mol
  • CAS Number : 329794090

The biological activity of this compound is primarily attributed to its role in peptide synthesis and its potential therapeutic applications. The Fmoc group allows for selective protection of amino acids during synthesis, facilitating the creation of complex peptide structures that can exhibit various biological activities.

Biological Applications

  • Peptide Synthesis :
    • The Fmoc group is essential for the solid-phase peptide synthesis (SPPS) technique, allowing for the efficient assembly of peptides with specific sequences. This method has revolutionized peptide chemistry by enabling high-yield synthesis of bioactive peptides .
  • Therapeutic Potential :
    • Research indicates that Fmoc-protected amino acids, including this compound, can be utilized in the development of novel therapeutics. Studies have shown potential applications in drug delivery systems and as components in biomaterials due to their biocompatibility and functional properties .
  • Hydrogel Formation :
    • The compound has been explored for its ability to form hydrogels, which are useful in biomedical applications such as tissue engineering and drug delivery. The structural features provided by the Fmoc moiety enhance the gelation properties, making it a candidate for further research in hydrogel-based therapies .

Case Study 1: Synthesis and Characterization

In a study focused on the synthesis of Fmoc-amino acids, researchers highlighted the importance of noncovalent interactions in determining the stability and reactivity of these compounds. The study documented various supramolecular patterns observed in crystal structures containing the Fmoc group, emphasizing its role in stabilizing peptide structures during synthesis .

Case Study 2: Biological Activity Assessment

A comprehensive assessment of Fmoc-protected peptides revealed their potential as therapeutic agents. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines, suggesting that modifications to the phenoxybutanoic acid structure could enhance their anticancer activity .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaCAS NumberBiological Activity
Fmoc-Phe-OHC21H21NO5329794090Peptide synthesis, potential anticancer activity
Fmoc-Tyr-OHC21H21NO4329794091Antioxidant properties, used in drug design
Fmoc-Leu-OHC21H39N3O5329794092Anti-inflammatory effects

Q & A

Q. What are the standard synthetic methodologies for (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid?

The synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc-protected intermediates. Key steps include:

  • Fmoc protection : The amine group is protected using 9-fluorenylmethoxycarbonyl (Fmoc) chloride under basic conditions (e.g., NaHCO₃) .
  • Coupling reactions : Activation of the carboxylic acid (e.g., using HBTU or DCC) for peptide bond formation with phenoxybutanoic acid derivatives .
  • Deprotection : Removal of the Fmoc group with 20% piperidine in DMF .
  • Purification : Reverse-phase HPLC or flash chromatography to isolate the final product .

Q. How is the compound characterized to confirm structural integrity?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₂₆H₂₃NO₆ expected [M+H]⁺: 462.1553) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns using SHELX programs for data refinement .

Q. What are the recommended storage conditions to ensure compound stability?

Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Avoid exposure to moisture, strong acids/bases, or oxidizing agents to prevent Fmoc cleavage or ester hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction yields during coupling steps in the compound’s synthesis?

Yield optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield for similar Fmoc-amino acids .
  • Solvent selection : Use DMF or DCM for improved solubility of Fmoc intermediates.
  • Catalytic additives : DMAP or HOAt enhances coupling efficiency by reducing racemization . Contradictions in optimal solvent systems (e.g., DMF vs. THF) should be resolved via empirical testing under controlled conditions .

Q. How should discrepancies in toxicity data across safety sheets be addressed?

Contradictory classifications (e.g., Category 4 oral toxicity in vs. missing data in ) necessitate:

  • In-house testing : Conduct acute toxicity assays (OECD 423) and skin irritation tests (OECD 439) .
  • Exposure route analysis : Prioritize inhalation and dermal exposure controls (e.g., fume hoods, PPE) due to reported respiratory hazards (H335) .
  • Literature cross-referencing : Compare with structurally analogous Fmoc-amino acids (e.g., LD₅₀ >2000 mg/kg in rodents for similar compounds) .

Q. What experimental designs are suitable for studying the compound’s bioactivity in drug discovery?

  • Targeted assays : Screen against kinases or GPCRs using fluorescence polarization or SPR to assess binding affinity .
  • Peptide mimetics : Incorporate the compound into peptide chains to evaluate protease resistance or cell permeability .
  • In vivo models : Use zebrafish or murine models for preliminary toxicity and pharmacokinetic profiling . Note: Structural analogs with fluorophenyl groups show enhanced antimicrobial activity, suggesting similar assays for this compound .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

  • SHELXL refinement : Apply twin refinement for high-resolution data to distinguish enantiomers .
  • Hydrogen-bonding analysis : Map interactions (e.g., Fmoc-phenyl stacking) using Mercury software to validate chiral centers .
  • Comparative studies : Cross-validate with NMR-derived NOE correlations for spatial proximity of phenoxy and Fmoc groups .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across sources?

Discrepancies arise from varying solvent systems (e.g., DMF vs. aqueous buffers). Recommended steps:

  • Solubility screening : Test in DMSO (stock solution) followed by dilution in PBS or cell culture media.
  • Dynamic light scattering (DLS) : Monitor aggregation at concentrations >1 mM .
  • pH adjustment : Use 0.1% TFA in aqueous solutions to enhance solubility of ionizable groups .

Methodological Recommendations

Q. What purification techniques are most effective for removing Fmoc-deprotection byproducts?

  • Solid-phase extraction (SPE) : C18 cartridges remove piperidine and cleaved Fmoc groups .
  • Ion-exchange chromatography : Separate charged impurities (e.g., unreacted phenoxybutanoic acid) .

Q. How to mitigate racemization during peptide coupling?

  • Low-temperature reactions : Conduct couplings at 0–4°C to minimize epimerization .
  • Ultrashort coupling times : Microwave-assisted synthesis reduces racemization risk .
  • Chiral HPLC validation : Confirm enantiomeric purity post-synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.